molecular formula C13H14S B8077607 2-[(Propan-2-yl)sulfanyl]naphthalene CAS No. 24599-55-1

2-[(Propan-2-yl)sulfanyl]naphthalene

Cat. No.: B8077607
CAS No.: 24599-55-1
M. Wt: 202.32 g/mol
InChI Key: ABXFDDBFNPHUJX-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)sulfanyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a propan-2-yl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)sulfanyl]naphthalene typically involves the reaction of naphthalene with propan-2-yl sulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)sulfanyl]naphthalene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the naphthalene ring.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfanylated naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2-[(Propan-2-yl)sulfanyl]naphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)sulfanyl]naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The sulfanyl group can participate in redox reactions, influencing the compound’s activity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylthio)]naphthalene
  • 2-[(Ethylthio)]naphthalene
  • 2-[(Butylthio)]naphthalene

Uniqueness

2-[(Propan-2-yl)sulfanyl]naphthalene is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical properties compared to its analogs

Properties

IUPAC Name

2-propan-2-ylsulfanylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14S/c1-10(2)14-13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXFDDBFNPHUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579337
Record name 2-[(Propan-2-yl)sulfanyl]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24599-55-1
Record name 2-[(Propan-2-yl)sulfanyl]naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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